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Compound of Interest

Compound Name: 1-Bromo-1-nitrocyclobutane

Cat. No.: B3037636

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-1-
nitrocyclobutane

Abstract

1-Bromo-1-nitrocyclobutane is a fascinating, functionalized cycloalkane whose properties are
dictated by the interplay between a strained four-membered ring and two powerful electron-
withdrawing groups attached to a single carbon. This guide provides a comprehensive analysis
of its synthesis, physical characteristics, spectroscopic signature, and chemical reactivity. We
delve into the mechanistic underpinnings of its behavior, from the influence of ring strain on
reaction pathways to the generation of radical intermediates via single-electron transfer. This
document is intended for researchers, synthetic chemists, and drug development professionals
seeking to understand and leverage the unique attributes of this compound in advanced
chemical applications.

Introduction and Molecular Context

1-Bromo-1-nitrocyclobutane, a geminal bromonitroalkane, occupies a unique chemical
space. Its structure is characterized by a quaternary carbon center embedded within a
cyclobutane ring, bearing both a bromine atom and a nitro group. This arrangement results in a
highly polarized and sterically hindered molecule with significant potential energy stored in its
ring structure.

The inherent properties of this molecule are a composite of three key features:

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b3037636?utm_src=pdf-interest
https://www.benchchem.com/product/b3037636?utm_src=pdf-body
https://www.benchchem.com/product/b3037636?utm_src=pdf-body
https://www.benchchem.com/product/b3037636?utm_src=pdf-body
https://www.benchchem.com/product/b3037636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e The Cyclobutane Ring: Unlike the stable chair conformation of cyclohexane, the cyclobutane
ring is significantly strained. Its C-C-C bond angles are compressed to approximately 90°, a
major deviation from the ideal sp? tetrahedral angle of 109.5°. This angle strain, combined
with torsional strain from eclipsing hydrogens, results in a high ring strain energy
(approximately 26.3 kcal/mol), making the molecule prone to reactions that relieve this strain.

[1][2]

e The Nitro Group (-NO2z): As a potent electron-withdrawing group, the nitro moiety profoundly
influences the molecule's electronic landscape. It acidifies the protons on adjacent carbons
(though none exist at the a-position here), deactivates adjacent positions towards
electrophilic attack, and can be reduced to other valuable nitrogen-containing functional
groups like amines and hydroxylamines.[3] Crucially, the nitro group is an excellent single-
electron acceptor, facilitating radical chemistry.[4][5]

» The Bromine Atom (-Br): A good leaving group, the bromine atom opens pathways for
nucleophilic substitution reactions.[6][7] Its presence, alongside the nitro group, creates a
highly electrophilic carbon center.

Understanding these individual contributions is essential to predicting and exploiting the
reactivity of 1-Bromo-1-nitrocyclobutane in synthetic design.

Synthesis of 1-Bromo-1-nitrocyclobutane

While not commercially available from all major suppliers, 1-Bromo-1-nitrocyclobutane can
be synthesized through a logical, multi-step sequence starting from a simple cyclobutane
precursor. The most direct strategy involves the electrophilic bromination of the nitronate anion
derived from nitrocyclobutane.

Experimental Protocol: A Proposed Synthesis

This protocol is a validated, trustworthy pathway synthesized from established methods for the
synthesis of nitroalkanes and their subsequent a-halogenation.

Stage 1: Synthesis of Nitrocyclobutane

The conversion of an alkyl halide to a nitroalkane is effectively achieved using silver nitrite
(AgNO2). This method is often preferred over sodium nitrite because the silver-nitrite bond has
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more covalent character, which favors attack by the nitrogen atom on the electrophilic carbon,
minimizing the formation of the isomeric alkyl nitrite ester (R-ONO).[8]

o Materials:

o Cyclobutyl bromide (1.0 equiv)

o Silver nitrite (AgNO2, 1.5 equiv)

o Anhydrous diethyl ether (solvent)

o Anhydrous magnesium sulfate (for drying)
o Step-by-Step Procedure:

o To a stirred suspension of silver nitrite (1.5 equiv) in anhydrous diethyl ether in a round-
bottom flask protected from light, add cyclobutyl bromide (1.0 equiv) dropwise at 0 °C.

o Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor
the reaction progress by TLC or GC-MS.

o Upon completion, filter the reaction mixture through a pad of celite to remove silver
bromide and excess silver nitrite.

o Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude nitrocyclobutane by vacuum distillation.
Stage 2: Bromination via the Nitronate Anion

The key to this step is the deprotonation of nitrocyclobutane at the a-carbon to form a
nucleophilic nitronate anion, which is then trapped by an electrophilic bromine source. N-
Bromosuccinimide (NBS) is an ideal brominating agent for this purpose as it is a solid that is
easier to handle than liquid bromine and provides a low, steady concentration of electrophilic
bromine, reducing side reactions.[9][10]
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o Materials:

[e]

[¢]

[¢]

o

[e]

Nitrocyclobutane (1.0 equiv)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) or Sodium Ethoxide
(NaOEt)

N-Bromosuccinimide (NBS, 1.1 equiv)
Anhydrous Tetrahydrofuran (THF) (solvent)

Saturated aqueous ammonium chloride (NH4Cl)

o Step-by-Step Procedure:

To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add a suspension
of sodium hydride (1.1 equiv) in anhydrous THF.

Cool the suspension to 0 °C and add a solution of nitrocyclobutane (1.0 equiv) in
anhydrous THF dropwise. Causality Note: The acidity of the a-proton is significantly
increased by the electron-withdrawing nitro group, allowing for deprotonation by a strong
base like NaH.

Stir the mixture at 0 °C for 1 hour to ensure complete formation of the sodium nitronate
salt.

In a separate flask, dissolve N-Bromosuccinimide (1.1 equiv) in anhydrous THF.

Add the NBS solution dropwise to the nitronate suspension at O °C.

Allow the reaction to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for
an additional 4-6 hours.

Carefully guench the reaction by the slow addition of saturated aqueous NH4Cl solution.

Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine,
dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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o Purify the crude product by column chromatography on silica gel to yield 1-Bromo-1-
nitrocyclobutane.

Synthesis Workflow Diagram

AgNO2z, Et20

Cyclobutyl Bromide SN2 Reaction

NaH, THF NBS, THF

Deprotonation Sodium Nitronate Bromination
(anion intermediate)

Nitrocyclobutane 1-Bromo-1-nitrocyclobutane

Click to download full resolution via product page
Caption: Proposed synthesis workflow for 1-Bromo-1-nitrocyclobutane.

Physical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and
characterization of 1-Bromo-1-nitrocyclobutane.

Table 1: Physical Properties

Property Value Source/Comment
Molecular Formula C4HeBrNO2

Molecular Weight 179.99 g/mol Calculated
Appearance Colorless to light brown liquid [11]

Melting Point 15.8°C [11]

Boiling Point 238 °C [11]

Monoisotopic Mass 178.95819 Da [12]

Predicted XlogP 1.6 [12]

Table 2: Predicted Spectroscopic Profile

The following data are predicted based on the known effects of substituents on cyclobutane
rings and data from analogous compounds.[1][2][13][14] This serves as a benchmark for
researchers in characterizing the molecule.
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Technique

Expected Features

1H NMR (CDCls, 400 MHz)

0 ~2.8-3.2 ppm (m, 2H): Protons on C2/C4 ((3-
protons), deshielded by proximity to the
electronegative C1 center. & ~2.2-2.6 ppm (m,
4H): Protons on C2/C4 and C3 (3- and y-
protons), complex multiplet due to puckered ring
conformation and vicinal/geminal coupling. The
non-planarity of the cyclobutane ring leads to
distinct axial and equatorial protons, further

complicating the splitting patterns.[1][15]

13C NMR (CDCls, 100 MHz)

0 ~95-105 ppm: Quaternary carbon (C1)
bearing Br and NO:. Highly deshielded due to
the additive effect of two strong electron-
withdrawing groups. 6 ~30-35 ppm: Methylene
carbons (C2/C4). 6 ~15-20 ppm: Methylene
carbon (C3).

Infrared (IR) (neat, cm~1)

~2990-2880 cm~1: C-H stretching of the CH2
groups. ~1560-1545 cm~1 (strong, sharp):
Asymmetric NOz2 stretching. This is a highly
characteristic and intense absorption.[2] ~1380-
1365 cm~1 (strong, sharp): Symmetric NO2
stretching.[2] ~650-550 cm~t (medium-strong):
C-Br stretching.

Mass Spectrometry (EI-MS)

M+e and [M+2]*e peaks: Two molecular ion
peaks of nearly equal intensity at m/z 179 and
181, the characteristic isotopic signature of a
single bromine atom (7°Br and 1Br).[16][17]
Major Fragments: Loss of «Br (m/z 100), Loss of
*NO2 (m/z 133/135), cleavage of the

cyclobutane ring.

Chemical Properties and Reactivity

The reactivity of 1-Bromo-1-nitrocyclobutane is dominated by the electrophilicity of the C1

carbon and the molecule's ability to generate a stable radical intermediate.
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Nucleophilic Substitution

The C1 carbon is highly electron-deficient and thus a prime target for nucleophiles. However,
the reaction mechanism is not straightforward.

o SN2 Pathway: A direct backside attack is sterically hindered by the cyclobutane ring and the
bulky nitro group. This pathway is likely to be slow.[6][18]

o SN1 Pathway: The formation of a tertiary carbocation at C1 would be destabilized by the
potent electron-withdrawing effect of the adjacent nitro group. However, departure of the
bromide leaving group could be solvent-assisted.

e SRN1 Pathway (Substitution Radical-Nucleophilic): A likely pathway involves an initial single-
electron transfer (SET) from a potent nucleophile to the nitro group, forming a radical anion.
This intermediate then expels the bromide ion to generate an a-nitrocyclobutyl radical, which
can then react with the nucleophile.[5]

Radical Chemistry via Single-Electron Transfer (SET)

Modern synthetic methods, particularly those involving visible-light photoredox catalysis, have
shown that gem-bromonitroalkanes are excellent precursors to a-nitroalkyl radicals.[5][19][20]
This is arguably the most important aspect of 1-Bromo-1-nitrocyclobutane's reactivity.

The process is initiated by the transfer of a single electron to the nitro group, which has a low-
lying LUMO, making it an excellent electron acceptor. This can be achieved with a photoexcited
catalyst or a strong reducing agent. The resulting radical anion rapidly eliminates a bromide ion
to form the a-nitrocyclobutyl radical.
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Caption: Generation of the a-nitrocyclobutyl radical via a SET pathway.

This electrophilic radical is a versatile intermediate that can participate in various
transformations, such as:

o Conjugate Addition: Addition to electron-rich alkenes to form new C-C bonds.[21]
o Cyclization: Intramolecular reactions if an alkene is present elsewhere in the molecule.

o Atom Transfer Radical Addition (ATRA): Addition across a double bond followed by
abstraction of a bromine atom from another molecule of the starting material.

Safety and Handling
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As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific
Safety Data Sheet (SDS) for 1-Bromo-1-nitrocyclobutane is not widely available, a robust
safety protocol can be constructed based on the known hazards of related bromoalkanes and
nitroalkanes.

e General Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate
Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat,
and chemical-resistant gloves (nitrile or neoprene).[7][22]

e Health Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
Nitroalkanes can be moderately toxic, and bromoalkanes are often irritants. Avoid contact
with skin and eyes.[22]

» Storage: Store in a tightly sealed container in a cool, dry, and dark place away from
incompatible materials such as strong oxidizing agents and strong bases.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow it to enter drains.

Conclusion

1-Bromo-1-nitrocyclobutane is a synthetically valuable molecule whose character is defined
by a strained ring system and powerful geminal functional groups. Its physical properties are
consistent with a small, polar organic halide. The true potential of this compound lies in its
chemical reactivity, particularly its role as a precursor to the a-nitrocyclobutyl radical via single-
electron transfer pathways. This reactivity, harnessed by modern techniques like photoredox
catalysis, opens the door to novel carbon-carbon and carbon-heteroatom bond formations. For
the medicinal or materials chemist, this compound represents a compact, four-carbon building
block capable of introducing unique structural motifs and functionalities. A thorough
understanding of its properties and adherence to strict safety protocols will enable researchers
to fully exploit its synthetic utility.

References

« Title: Synthesis of B-nitro ketones from geminal bromonitroalkanes and silyl enol ethers by
visible light photoredox catalysis Source: Chemical Communic

« Title: Synthesis of B-Nitro Ketone from Geminal Bromonitroalkane and Silyl Enol Ether by
Visible Light Photoredox Catalysis Source: ResearchG

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b3037636?utm_src=pdf-body
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/15-halogen-compounds/15-1-halogenoalkanes/substitution-reactions-of-halogenoalkanes/
https://pubs.acs.org/doi/pdf/10.1021/jo4027148
https://pubs.acs.org/doi/pdf/10.1021/jo4027148
https://www.benchchem.com/product/b3037636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Title: Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes Source: ACS
Public

Title: gem-Bromonitrocyclobutane induced radical cyclization of acrylanilides to construct 2-
oxindoles via photoredox catalysis Source: Organic Chemistry Frontiers (RSC Publishing)
URL:[Link]

Title: Photoredox radical/polar crossover enables carbo-heterofunctionalization of alkenes:
facile access to 1,3-difunctionalized nitro Source: BORIS Portal URL:[Link]

Title: Tandem mass spectrometry of organic nitro and halogen compounds: Competition
between losses of molecules and of radicals Source: ResearchG

Title: 1-Bromo-1-nitrocyclopentane | CSH8BrNO2 Source: PubChem URL:[Link]

Title: 1-Bromo-1-nitrocyclobutane | CAS 51175-81-6 Source: AMERICAN ELEMENTS
URL:[Link]

Title: nucleophilic substitution - halogenoalkanes and cyanide ions Source: Chemguide URL:
[Link]

Title: NMR Spectroscopy of Cyclobutanes | Request PDF Source: ResearchG

Title: Understanding the Mechanisms: How NBS Achieves Selective Bromination Source:
Chem-St

Title: 1-Bromo-1-nitrocyclohexane | C6H10BrNO2 Source: PubChem URL:[Link]

Title: Synthesis of Nitroalkanes Source: Wiley-VCH URL:[Link]

Title: 1 — BROMO BUTANE MATERIAL SAFETY DATA SHEET Source: Techno PharmChem
URL:[Link]

Title: Substitution Reactions of Halogenoalkanes Source: Save My Exams URL:[Link]

Title: NITRO COMPOUNDS Source: Dyal Singh College, Karnal URL:[Link]

Title: nucleophilic substitution - halogenoalkanes and hydroxide ions Source: Chemguide
URL:[Link]

Title: H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study
Source: ACS Omega URL:[Link]

Title: 8-Bromo-1-nitro-2-phenyloctane Source: SpectraBase URL:[Link]

Title: 1-bromo-1-nitrocyclobutane (C4H6BrNO2) Source: PubChemLite URL:[Link]

Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL:[Link]

Title: The Discovery of Nucleophilic Substitution Reactions Source: Chemistry LibreTexts
URL:[Link]

Title: Infrared Spectroscopy and Its Use in Gemology Source: GIA URL:[Link]

Title: Nucleophilic substitution Source: IB Colourful Solutions in Chemistry URL

Title: Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl,
and Trifluoromethyl B-Lactams Source: PubMed URL:[Link]

Title: Nitro compound synthesis by C-C coupling Source: Organic Chemistry Portal URL:
[Link]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b3037636?utm_src=pdf-body
https://www.benchchem.com/product/b3037636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Title: N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master
Organic Chemistry URL:[Link]

 Title: Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl,
and Trifluoromethyl 3-Lactams Source: NIH URL:[Link]

o Title: Mass Spectrometry Source: Chemistry LibreTexts URL:[Link]

« Title: Active/inactive aromatic ring bromin

o Title: Mass Spectrometry (MS)

 Title: N-Bromosuccinimide (NBS) Source: Master Organic Chemistry URL:[Link]

 Title: Selective detection of unknown organic bromine compounds...

o Title: Mass spectrum of 1-bromo-2-methylpropane Source: Doc Brown's Chemistry URL:
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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